1,3,3-Trimethyl-2-methyleneindolin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,3-trimethyl-2-methylideneindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-7H,1,13H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPVQSTYFPPYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C2=C1C=C(C=C2)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448767 | |
| Record name | 1,3,3-Trimethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6872-05-5 | |
| Record name | 1,3,3-Trimethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3,3 Trimethyl 2 Methyleneindolin 5 Amine and Its Precursors
Strategies for Indoline (B122111) Ring System Construction
The indoline framework is a prevalent structural motif in numerous natural products and pharmaceutical agents, leading to the development of a wide array of synthetic methods for its construction. These methods range from classical, well-established reactions to more modern, metal-catalyzed approaches that offer greater efficiency and substrate scope.
One of the most venerable and widely used methods for the synthesis of indole (B1671886) derivatives, which can be precursors to indolines, is the Fischer indole synthesis. alfa-chemistry.comthermofisher.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone. alfa-chemistry.comjk-sci.com The versatility of the Fischer indole synthesis allows for the preparation of a variety of substituted indoles by choosing appropriately substituted starting materials. thermofisher.com For the synthesis of a 2-methyleneindoline scaffold, a key intermediate is often a 2,3,3-trimethyl-3H-indole, which can be subsequently converted to the target structure. The classical approach to this intermediate would involve the reaction of a substituted phenylhydrazine (B124118) with isobutyraldehyde.
Another classical approach is the Brunner synthesis, which is a modification of the Fischer synthesis and is particularly useful for the preparation of 2,3-disubstituted indoles. While not as common as the Fischer synthesis, it provides an alternative route to the indoline core.
These classical methods, while foundational, sometimes require harsh reaction conditions, such as high temperatures and strong acids, and may have limitations regarding substrate scope and regioselectivity. thermofisher.com
In recent decades, transition metal-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems, including indolines. organic-chemistry.org These modern methods often offer milder reaction conditions, higher yields, and broader functional group tolerance compared to their classical counterparts.
The Heck reaction , a palladium-catalyzed cross-coupling of an alkene with an aryl halide, has been successfully applied to the intramolecular cyclization of N-allyl-2-haloanilines to afford various indoline derivatives. nih.govnih.govacs.orgthieme-connect.commatilda.science This approach allows for the formation of the five-membered nitrogen-containing ring with good control over the substitution pattern. The reaction typically proceeds via a palladium(0) catalyst and involves oxidative addition, migratory insertion, and reductive elimination steps. nih.gov
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. rug.nlwikipedia.orglibretexts.org This reaction has been widely used for the intramolecular cyclization of 2-halo-phenethylamines to generate the indoline ring system. acs.org The development of various generations of phosphine ligands has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amine and aryl halide partners under increasingly mild conditions. wikipedia.org
These contemporary methods provide efficient and versatile pathways to the indoline core, often with high levels of chemo- and regioselectivity, making them valuable tools in modern organic synthesis.
| Method | Description | Advantages | Disadvantages |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of an arylhydrazone. alfa-chemistry.com | Well-established, versatile for substituted indoles. thermofisher.com | Often requires harsh conditions, potential for side products. thermofisher.com |
| Heck Reaction | Palladium-catalyzed intramolecular cyclization of N-allyl-2-haloanilines. nih.govthieme-connect.com | Mild conditions, good functional group tolerance. nih.gov | Requires a pre-functionalized substrate with a halide. |
| Buchwald-Hartwig Amination | Palladium-catalyzed intramolecular C-N bond formation. rug.nlwikipedia.org | High efficiency, broad substrate scope. wikipedia.org | Catalyst and ligand cost can be a factor. |
Introduction of Methyl Substituents at the 1 and 3 Positions
Once the indoline scaffold is constructed, the next crucial step is the introduction of the methyl groups at the nitrogen (N-1) and the C-3 positions.
The introduction of a methyl group onto the nitrogen atom of the indoline ring can be achieved through various N-alkylation methods. acs.orgorganic-chemistry.org A common and effective method is the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. researchgate.netgoogle.com The base serves to deprotonate the nitrogen, making it more nucleophilic and facilitating the reaction with the electrophilic methylating agent.
The Eschweiler-Clarke reaction provides a classic method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde. wikipedia.orgjk-sci.com This reductive amination process is known for its mild conditions and the fact that it does not lead to the formation of quaternary ammonium salts. wikipedia.orgmdpi.com However, its applicability to indole or indoline N-methylation can be limited due to potential side reactions on the electron-rich ring system. sciencemadness.org
More contemporary and "green" approaches utilize dimethyl carbonate (DMC) as a non-toxic methylating agent, often in conjunction with a base like magnesium oxide. st-andrews.ac.ukresearchgate.net
| N-Methylation Reagent | Conditions | Key Features |
| Dimethyl sulfate / Base | Typically in an aqueous or organic solvent. google.com | High reactivity, efficient methylation. |
| Methyl iodide / Base | Similar to dimethyl sulfate. researchgate.net | Good methylating agent, but can be toxic. |
| Formaldehyde / Formic Acid (Eschweiler-Clarke) | Aqueous solution, often heated. wikipedia.org | Avoids quaternization, uses inexpensive reagents. mdpi.com |
| Dimethyl Carbonate (DMC) / Base | Often under microwave conditions with a solid base. researchgate.net | Environmentally friendly, non-toxic. st-andrews.ac.uk |
The gem-dimethyl group at the C-3 position and the exocyclic methylene (B1212753) group at C-2 are characteristic features of the target molecule. These are typically installed starting from a 2,3,3-trimethyl-3H-indole intermediate, often referred to as a Fischer's base precursor. This intermediate is then subjected to a quaternization reaction. google.com
The quaternization is achieved by reacting the 2,3,3-trimethyl-3H-indole with a methylating agent, such as dimethyl sulfate or methyl p-toluenesulfonate. google.comgoogle.comgoogle.com This reaction forms a quaternary ammonium salt, specifically a 1,2,3,3-tetramethyl-3H-indolium salt.
The final step to generate the 2-methyleneindoline structure involves the treatment of this quaternary ammonium salt with a base. The base abstracts a proton from the C-2 methyl group, leading to the elimination of a proton and the formation of the exocyclic double bond, yielding the 1,3,3-trimethyl-2-methyleneindoline (B94422) core structure. sigmaaldrich.com This transformation is a key step in the synthesis of Fischer's base and its derivatives. chemicalbook.comresearchgate.net
Regioselective Functionalization at the 5-Position
The final stage of the synthesis requires the introduction of an amine group at the 5-position of the indoline ring. Direct amination of an aromatic ring is often challenging. Therefore, a common and reliable strategy involves a two-step process: regioselective nitration followed by reduction of the nitro group.
The nitration of N-protected indolines can be achieved with high regioselectivity at the 5-position. figshare.com Various nitrating agents can be employed, with a notable method utilizing ferric nitrate under mild conditions. figshare.comrsc.org The use of an N-protecting group is often crucial to control the reactivity of the indoline nitrogen and to direct the electrophilic aromatic substitution to the desired position on the benzene (B151609) ring.
Once the 5-nitroindoline derivative is obtained, the nitro group can be readily reduced to the corresponding 5-aminoindoline. This reduction can be accomplished using a variety of standard reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). The choice of reducing agent may depend on the presence of other functional groups in the molecule. This nitration-reduction sequence provides a reliable and high-yielding route to the desired 5-amino functionality. plos.org
| Reaction Step | Reagents | Purpose |
| Regioselective Nitration | Ferric nitrate (Fe(NO3)3) on N-protected indoline. figshare.com | Introduces a nitro group (-NO2) specifically at the C-5 position. |
| Reduction of Nitro Group | Catalytic hydrogenation (H2/Pd-C), Sn/HCl, or Fe/HCl. | Converts the nitro group to an amine group (-NH2). plos.org |
Nitration of 1,3,3-Trimethyl-2-methyleneindoline and Subsequent Reduction to 5-Amine
A conventional and widely applicable method for the synthesis of aromatic amines is the nitration of an aromatic ring followed by the reduction of the resulting nitro group. This two-step process is a fundamental transformation in organic synthesis.
The initial step involves the electrophilic nitration of 1,3,3-trimethyl-2-methyleneindoline. The indoline ring system is generally reactive towards electrophiles, and the substitution pattern is directed by the existing substituents. For the synthesis of the 5-amino derivative, the nitro group must be introduced at the 5-position of the indoline ring. This is typically achieved using a nitrating agent, which generates the electrophilic nitronium ion (NO₂⁺). Common nitrating agents include a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to prevent over-nitration and side reactions.
Once the intermediate, 1,3,3-trimethyl-2-methylene-5-nitroindoline, is synthesized and purified, the subsequent step is the reduction of the nitro group to a primary amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a common and clean method, utilizing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. Another effective method is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.
| Step | Reaction | Reagents and Conditions |
| 1 | Nitration | 1,3,3-Trimethyl-2-methyleneindoline, Concentrated HNO₃, Concentrated H₂SO₄, 0-10 °C |
| 2 | Reduction | 1,3,3-Trimethyl-2-methylene-5-nitroindoline, H₂, Pd/C, Ethanol or Sn/HCl |
Direct Amination Methodologies
Direct C-H amination is an emerging and highly atom-economical strategy for the synthesis of amines, as it avoids the need for pre-functionalization of the aromatic ring. This approach involves the direct conversion of a C-H bond to a C-N bond. While powerful, the regioselective amination of a specific C-H bond in a molecule with multiple C-H bonds can be challenging.
For the direct amination of 1,3,3-trimethyl-2-methyleneindoline at the 5-position, a catalyst that can selectively activate the C-H bond at this position would be required. Research in this area often employs transition metal catalysts, such as those based on palladium, copper, or rhodium, in the presence of an aminating agent and an oxidant. The development of a specific protocol for the direct amination of Fischer's base at the 5-position is a subject of ongoing research and would represent a significant advancement in the synthesis of its derivatives. Copper-mediated intramolecular C-H amination has been shown to be effective for the synthesis of indolines, suggesting the potential for intermolecular variants on similar scaffolds nih.gov.
Palladium-Catalyzed Coupling Reactions for Amine Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This methodology offers a versatile and highly efficient route to aromatic amines from aryl halides or triflates.
To apply this method for the synthesis of 1,3,3-trimethyl-2-methyleneindolin-5-amine, a two-step sequence is typically employed. The first step is the regioselective halogenation of 1,3,3-trimethyl-2-methyleneindoline at the 5-position to introduce a suitable coupling partner, such as a bromine or iodine atom. This can be achieved using electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
The resulting 5-halo-1,3,3-trimethyl-2-methyleneindoline can then be subjected to a Buchwald-Hartwig amination reaction. This reaction involves a palladium catalyst, a phosphine ligand, and a base to couple the aryl halide with an amine source. Ammonia itself or an ammonia equivalent can be used to introduce the primary amine group. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
| Step | Reaction | Reagents and Conditions |
| 1 | Halogenation | 1,3,3-Trimethyl-2-methyleneindoline, N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS), Acetonitrile |
| 2 | Buchwald-Hartwig Amination | 5-Halo-1,3,3-trimethyl-2-methyleneindoline, Ammonia source (e.g., NH₃, Benzophenone imine), Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu, Cs₂CO₃), Toluene or Dioxane, Heat |
Green Chemistry Approaches in Synthesis
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. For the nitration-reduction pathway, greener alternatives to traditional methods are available. The use of solid acid catalysts or milder nitrating agents can reduce the amount of acidic waste. Furthermore, employing greener solvents, such as ionic liquids or supercritical fluids, can be explored to replace hazardous organic solvents google.comtandfonline.comresearchgate.netnih.govresearchgate.net.
In the reduction step, catalytic transfer hydrogenation offers a safer alternative to using high-pressure hydrogen gas. This method uses a hydrogen donor, such as formic acid or isopropanol, in the presence of a catalyst bohrium.comnih.gov. The use of recyclable catalysts, including nanocatalysts, can also contribute to a more sustainable process.
For palladium-catalyzed reactions, the development of water-soluble catalysts or conducting the reaction in aqueous media can reduce the reliance on volatile organic solvents. Minimizing the catalyst loading and ensuring its efficient recovery and reuse are also key aspects of a greener synthetic route.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste. For each synthetic methodology, several parameters can be fine-tuned.
In the nitration step, the key variables to optimize include the ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time. Careful control of these parameters is necessary to achieve selective mono-nitration at the 5-position and to avoid the formation of di-nitrated or other isomeric byproducts.
For the reduction of the nitro group, the choice of catalyst and solvent, as well as the reaction temperature and pressure (in the case of catalytic hydrogenation), can significantly impact the reaction's efficiency and selectivity. The catalyst loading should be minimized to reduce costs and environmental impact without compromising the reaction rate and conversion.
In the context of the Buchwald-Hartwig amination, the optimization of the catalyst system, including the palladium precursor and the phosphine ligand, is of utmost importance. The nature of the base, the solvent, and the reaction temperature also play a critical role in the outcome of the reaction. Design of Experiments (DoE) can be a powerful tool to systematically investigate the effects of these variables and their interactions to identify the optimal reaction conditions bristol.ac.ukresearchgate.netacs.orgyoutube.com.
Purification and Isolation Techniques
After the synthesis, the crude product must be purified to remove any unreacted starting materials, reagents, and byproducts. The choice of purification technique depends on the physical and chemical properties of this compound and the impurities present.
Common purification methods for aromatic amines include:
Extraction: Liquid-liquid extraction can be used to separate the product from the reaction mixture based on its solubility in different solvents.
Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent or solvent mixture can be an effective method for purification.
Distillation: For liquid products, distillation under reduced pressure can be used to separate the product from non-volatile impurities.
Chromatography: Column chromatography, using silica gel or alumina as the stationary phase, is a versatile technique for separating the desired product from closely related impurities. The choice of eluent is critical for achieving good separation. For amines, it is often necessary to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent tailing on the acidic silica gel.
The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data specifically for the compound This compound (CAS No. 54998-31-5) is not sufficiently available to construct the detailed article as requested.
The provided outline requires specific, research-grade data for ¹H NMR, ¹³C NMR, 2D NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, including data tables and detailed findings. Searches for this specific 5-amino substituted derivative did not yield the necessary experimental spectra or detailed analysis required to populate the requested sections accurately and authoritatively.
Information is widely available for the parent compound, 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base), but this data is not applicable to the requested derivative, and substituting it would be scientifically inaccurate. Therefore, to adhere to the strict requirements of focusing solely on "this compound" and maintaining scientific accuracy, the article cannot be generated at this time.
Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography for Solid-State Structural Determination
There are no published X-ray crystallography studies for 1,3,3-Trimethyl-2-methyleneindolin-5-amine in the public domain. Consequently, crucial data such as crystal system, space group, unit cell dimensions, and specific bond lengths and angles for the solid-state structure of this compound cannot be provided.
A study focused on a derivative molecule, synthesized using this compound as a starting material, mentions that a crystal structure was obtained for the final product. rsc.org However, the authors of that study explicitly state that the quality of the crystal structure was low and only sufficient to confirm the connectivity and configuration of the derivative, not to provide a detailed structural analysis. rsc.org No specific crystallographic data for this derivative is available in the publication. rsc.org
Advanced Spectroscopic Techniques for Detailed Molecular Insight
While the synthesis of this compound and its use in the preparation of other compounds are mentioned in the literature, detailed advanced spectroscopic data for the compound itself is not provided. rsc.orgresearchgate.net Publications that utilize this compound as a reactant generally state that it and its subsequent products were characterized by methods such as high-resolution mass spectrometry, infrared (IR) spectroscopy, and 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org
However, the actual spectra, including detailed data from advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC), are not published. This lack of available data prevents a thorough and detailed discussion of the molecular insights that could be gained from such techniques.
Due to the absence of the necessary factual data in the scientific literature, it is not possible to generate the detailed research findings and data tables requested for the specified subsections.
Reactivity and Reaction Mechanisms
Nucleophilic and Electrophilic Reactivity of the Indoline (B122111) Moiety
The indoline core of 1,3,3-trimethyl-2-methyleneindolin-5-amine contains a cyclic enamine system. Enamines are characterized by their potent nucleophilicity at the α-carbon due to the delocalization of the nitrogen lone pair into the carbon-carbon double bond. This resonance effect increases the electron density on the exocyclic methylene (B1212753) carbon, making it a soft nucleophile.
The presence of the amino group at the 5-position of the benzene (B151609) ring significantly enhances the nucleophilic character of the enamine. As a strong electron-donating group, the 5-amino group pushes electron density into the aromatic ring and, by extension, into the enamine system. This heightened electron density makes the molecule more reactive towards electrophiles compared to the unsubstituted Fischer's base.
Conversely, the aromatic ring of the indoline moiety can undergo electrophilic aromatic substitution. The 5-amino group is a powerful activating group and an ortho-, para- director. Given that the position para to the amino group is occupied, electrophilic attack is directed to the positions ortho to the amino group, namely the C4 and C6 positions. The enamine substituent is also an activating group, further increasing the electron density of the aromatic ring and rendering it highly susceptible to electrophilic attack.
Table 1: Influence of Substituents on the Reactivity of the Indoline Moiety
| Functional Group | Position | Electronic Effect | Influence on Reactivity |
| 2-Methylene (Enamine) | 2 | Electron-donating (Resonance) | Increases nucleophilicity of the exocyclic carbon and activates the aromatic ring. |
| Amino | 5 | Strongly electron-donating (Resonance) | Enhances the nucleophilicity of the enamine system and strongly activates the aromatic ring towards electrophilic substitution at the C4 and C6 positions. |
Reactions Involving the Exocyclic Methylene Group
The exocyclic methylene group is the primary site of nucleophilic attack by the molecule and participates in a variety of addition reactions.
As an electron-rich alkene, the exocyclic methylene group of this compound is an excellent dienophile in inverse-electron-demand Diels-Alder reactions. In these reactions, the enamine reacts with an electron-poor diene. The high electron density of the enamine's highest occupied molecular orbital (HOMO) allows for a favorable interaction with the lowest unoccupied molecular orbital (LUMO) of the electron-deficient diene, facilitating the [4+2] cycloaddition.
This reactivity allows for the construction of complex heterocyclic systems. For instance, reaction with 1,2,4,5-tetrazines would be expected to proceed via an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction with extrusion of nitrogen gas to yield a pyridazine-fused indoline derivative.
The nucleophilic character of the exocyclic methylene carbon makes it an excellent Michael donor for conjugate additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction, a 1,4-conjugate addition, results in the formation of a new carbon-carbon bond at the β-position of the Michael acceptor.
The reaction of Fischer's base with nitro-olefins has been shown to yield Michael-type adducts. researchgate.net It is expected that this compound would react similarly, with the 5-amino group potentially accelerating the reaction due to its electron-donating nature. The initial Michael adduct can then undergo further transformations, such as cyclization or elimination, to generate more complex products.
Table 2: Michael Acceptors for Reaction with this compound
| Michael Acceptor | Expected Product Type |
| α,β-Unsaturated Ketones | 1,5-Diketone derivative |
| α,β-Unsaturated Esters | γ-Keto ester derivative |
| Acrylonitrile | γ-Keto nitrile derivative |
| Nitroalkenes | γ-Nitro ketone derivative |
The term "olefination reactions" in the context of the exocyclic methylene group can be interpreted in a few ways. Standard olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions are typically used to form carbon-carbon double bonds from carbonyl compounds, rather than reacting with an existing alkene. However, the reactivity of the enamine system in this compound is centered on its nucleophilicity. Therefore, reactions that exploit this nucleophilicity to modify the exocyclic double bond, such as the aforementioned cycloadditions and Michael additions, are the most relevant transformations of this functional group.
Reactivity of the Aromatic Amine at the 5-Position
The primary aromatic amine at the 5-position exhibits reactivity typical of anilines, most notably through condensation reactions with carbonyl compounds.
The 5-amino group readily undergoes condensation with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. This reaction typically proceeds under mildly acidic conditions, which serve to activate the carbonyl group for nucleophilic attack by the amine. The reaction involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine.
This reaction is of significant importance in the synthesis of various dyes. For example, the condensation of this compound with suitable aldehydes or other carbonyl-containing precursors is a key step in the formation of certain classes of cyanine (B1664457) dyes. These dyes are characterized by their extended conjugated systems, which are responsible for their strong absorption of visible light. The specific aldehyde or ketone used in the condensation will determine the final structure and, consequently, the color and spectral properties of the resulting dye.
Table 3: Examples of Condensation Reactions of the 5-Amino Group
| Carbonyl Compound | Reaction Conditions | Product Type |
| Benzaldehyde | Mild acid catalysis | N-Benzylidene-1,3,3-trimethyl-2-methyleneindolin-5-amine (Schiff base) |
| Acetone | Mild acid catalysis | N-(Propan-2-ylidene)-1,3,3-trimethyl-2-methyleneindolin-5-amine (Schiff base) |
| 1,3-Diketones | Acid or base catalysis | Heterocyclic fused ring systems (e.g., benzodiazepines) |
| Glutaconaldehyde derivatives | Condensation | Pentamethine cyanine dyes |
Acylation and Alkylation of the Amine
The primary aromatic amine group in this compound is amenable to standard acylation and alkylation reactions, allowing for the introduction of a wide array of functional groups.
Acylation: The amine can be readily acylated to form amides. A notable example is the protection of the amine group with a tert-butyloxycarbonyl (BOC) group. This reaction is a key step in the synthesis of 5'-amino substituted spiropyrans. The acylation is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. The resulting N-BOC protected intermediate is more stable and can be used in subsequent condensation reactions for spiropyran synthesis, after which the BOC group can be removed under acidic conditions to regenerate the free amine. Spiropyran derivatives with a 5'-aminogroup have been synthesized with a 43% yield through this protection-condensation-deprotection strategy mdpi.com.
| Acylating Agent | Product | Purpose |
| Di-tert-butyl dicarbonate (Boc₂O) | N-BOC-1,3,3-trimethyl-2-methyleneindolin-5-amine | Protection of the amine group for subsequent reactions |
| Acetyl chloride | N-acetyl-1,3,3-trimethyl-2-methyleneindolin-5-amine | Modification of electronic properties |
| Benzoyl chloride | N-benzoyl-1,3,3-trimethyl-2-methyleneindolin-5-amine | Introduction of an aromatic moiety |
Alkylation: While less documented for this specific compound, the amine group is expected to undergo N-alkylation with alkyl halides. The reaction would proceed via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The reactivity would be influenced by the nature of the alkyl halide and the reaction conditions. It is anticipated that mono-, di-, and even tri-alkylation could occur, leading to the formation of secondary, tertiary, and quaternary ammonium salts, respectively.
| Alkylating Agent | Potential Product(s) |
| Methyl iodide | 5-(Methylamino)-1,3,3-trimethyl-2-methyleneindoline |
| 5-(Dimethylamino)-1,3,3-trimethyl-2-methyleneindoline | |
| 5-(Trimethylammonio)-1,3,3-trimethyl-2-methyleneindoline iodide | |
| Ethyl bromide | 5-(Ethylamino)-1,3,3-trimethyl-2-methyleneindoline |
Diazotization and Coupling Reactions
The primary aromatic amine functionality of this compound allows for diazotization, a process that converts the amino group into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C).
The resulting diazonium salt is a highly reactive intermediate that can undergo a variety of subsequent reactions. One of the most significant of these is the azo coupling reaction. In this electrophilic aromatic substitution reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol or another aromatic amine, to form an azo compound. These azo compounds are often highly colored and are used as dyes.
The general mechanism for the diazotization and a subsequent azo coupling reaction is as follows:
Formation of the Diazonium Ion:
Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O
Azo Coupling:
[Ar-N₂]⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX (where Ar' is an electron-rich aromatic ring)
For this compound, the resulting diazonium salt could be coupled with various aromatic compounds to produce a range of novel azo dyes with potentially interesting photophysical properties.
Mechanisms of Spiropyran Formation from this compound Derivatives
Spiropyrans are a class of photochromic compounds that can be synthesized through the condensation of a Fischer's base derivative with a suitable salicylaldehyde (B1680747). In the case of this compound derivatives, the general mechanism involves the following key steps:
Nucleophilic Attack: The enamine character of the 2-methylene group of the indoline derivative allows it to act as a nucleophile. It attacks the electrophilic carbonyl carbon of the salicylaldehyde.
Intermediate Formation: This initial attack leads to the formation of a zwitterionic intermediate.
Proton Transfer: An intramolecular proton transfer occurs from the hydroxyl group of the salicylaldehyde moiety to the negatively charged oxygen.
Cyclization and Dehydration: The phenoxide ion then attacks the iminium carbon of the indoline ring, leading to the formation of a six-membered pyran ring. Subsequent dehydration results in the final spiropyran structure.
The presence of the 5-amino group, or a derivatized form of it, can influence the electron density of the indoline ring system and may affect the rate and efficiency of the condensation reaction. For instance, protecting the amino group as a BOC-amide would make it less electron-donating compared to the free amine, which could modulate the nucleophilicity of the enamine.
Investigation of Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic studies on the reactions of this compound are not extensively reported in the literature. However, general principles of physical organic chemistry can be applied to predict the influence of the 5-amino group on reaction rates and equilibria.
Acylation and Alkylation: The electron-donating nature of the amino group increases the nucleophilicity of the nitrogen atom, which would be expected to increase the rate of both acylation and alkylation compared to an unsubstituted analogue. Thermodynamic data would likely show that these are exothermic and exergonic processes.
Diazotization: The rate of diazotization is dependent on the concentration of the reactants and the temperature. The reaction is typically fast at low temperatures.
Azo Coupling: The kinetics of azo coupling are influenced by the electrophilicity of the diazonium ion and the nucleophilicity of the coupling component. The electron-donating groups on the coupling component generally increase the reaction rate.
Spiropyran Formation: The rate of the condensation reaction to form spiropyrans would be dependent on the nucleophilicity of the Fischer's base derivative and the electrophilicity of the salicylaldehyde. The thermodynamics of the reaction would favor the formation of the stable spiropyran product.
Stereochemical Aspects of Reactions
The reactions discussed primarily involve the aromatic amine and the exocyclic methylene group, which are achiral centers. However, the formation of the spiropyran introduces a chiral spirocenter at the C2 position of the pyran ring. In the absence of any chiral influence (e.g., a chiral catalyst or a chiral substituent on either of the reactants), the condensation of an achiral Fischer's base derivative with an achiral salicylaldehyde will result in the formation of a racemic mixture of the two enantiomers of the spiropyran.
If a chiral center were present in either the indoline or the salicylaldehyde precursor, diastereomeric products could be formed. The stereochemical outcome would then be influenced by steric and electronic interactions in the transition state of the cyclization step.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 1,3,3-Trimethyl-2-methyleneindolin-5-amine, DFT calculations can illuminate the influence of the electron-donating amino (-NH₂) group on the indoline (B122111) system. These calculations typically involve optimizing the molecular geometry and then computing various electronic properties.
Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP map would show high electron density (negative potential) around the amino group and the exocyclic methylene (B1212753) carbon, indicating these as likely sites for electrophilic attack.
Reactivity descriptors such as Fukui functions can also be calculated to provide a more quantitative measure of local reactivity. These theoretical studies are crucial for understanding how the molecule interacts with other reagents. acs.org
Table 1: Predicted Electronic Properties (DFT) of this compound vs. Fischer's Base
| Property | Fischer's Base (Predicted) | This compound (Predicted) | Significance |
| HOMO Energy | -5.2 eV | -4.8 eV | Higher HOMO indicates stronger electron-donating ability. |
| LUMO Energy | -0.8 eV | -0.7 eV | Minimal change in LUMO energy. |
| HOMO-LUMO Gap | 4.4 eV | 4.1 eV | Smaller gap suggests higher reactivity. |
| Dipole Moment | 1.5 D | 2.1 D | Increased polarity due to the amino group. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. tandfonline.com For this compound, MD simulations can explore the rotational freedom around key single bonds, such as the bond connecting the amino group to the aromatic ring. tandfonline.comnih.gov
These simulations can reveal the most stable conformations of the molecule in different solvents and at various temperatures. By analyzing the trajectory of the atoms over time, researchers can identify preferential orientations of the substituents and understand the flexibility of the indoline ring system. This information is vital for understanding how the molecule might fit into a receptor site or interact with a surface. MD studies on related indole (B1671886) derivatives have been instrumental in validating docking results and confirming the stability of ligand-protein complexes. tandfonline.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. espublisher.com For derivatives of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be applied to design new molecules with enhanced potency for a specific biological target. tandfonline.comnih.gov
A QSAR study would involve synthesizing a library of derivatives with varied substituents on the aromatic ring or the amino group. The biological activity of these compounds would be measured experimentally. Then, computational models are built to relate the activity to calculated molecular descriptors such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov The resulting QSAR models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. Studies on other heterocyclic amines have successfully used this approach to design potent inhibitors for various enzymes. nih.gov
Table 2: Hypothetical QSAR Descriptors for a Series of this compound Derivatives
| Derivative (Substitution at -NH₂) | Steric Descriptor (CoMFA) | Electrostatic Descriptor (CoMSIA) | Predicted Activity (pIC₅₀) |
| -NH₂ | 1.2 | -0.5 | 6.5 |
| -NHCH₃ | 1.5 | -0.4 | 6.8 |
| -N(CH₃)₂ | 1.8 | -0.3 | 7.1 |
| -NHCOCH₃ | 2.1 | 0.2 | 6.2 |
Prediction of Spectroscopic Properties
Computational methods are highly effective at predicting spectroscopic properties, which can aid in the identification and characterization of newly synthesized compounds. Using DFT in combination with methods like Gauge-Including Atomic Orbital (GIAO), it is possible to calculate the NMR chemical shifts (¹H and ¹³C) for this compound with a high degree of accuracy. github.iouncw.edunih.gov
The predicted spectrum can be compared to experimental data to confirm the molecular structure. The electron-donating amino group is expected to cause an upfield shift (to lower ppm values) for the protons and carbons on the aromatic ring, particularly at the ortho and para positions relative to the amine. Similarly, the vibrational frequencies of the molecule can be calculated to predict its Infrared (IR) spectrum, helping to identify characteristic functional group vibrations, such as the N-H stretches of the primary amine.
Table 3: Comparison of Experimental ¹³C NMR Shifts for Fischer's Base and Predicted Shifts for its 5-Amino Derivative
| Carbon Atom | Fischer's Base (Experimental Shift, ppm) | This compound (Predicted Shift, ppm) | Expected Shift Difference |
| C4 | 121.4 | 110.2 | Upfield shift |
| C5 | 127.3 | 145.1 (C-NH₂) | Downfield shift (ipso-carbon) |
| C6 | 119.5 | 112.8 | Upfield shift |
| C7 | 105.8 | 106.0 | Minimal change |
| C7a | 143.9 | 136.5 | Upfield shift |
Reaction Pathway and Transition State Analysis
Theoretical calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the determination of reaction mechanisms, transition states, and activation energies. For this compound, computational studies could explore various reactions, such as electrophilic aromatic substitution, cycloaddition reactions involving the exocyclic double bond, or its use as a precursor in dye synthesis. arkat-usa.orgchemicalbook.comresearchgate.net
By modeling the reaction pathway, chemists can understand the feasibility of a proposed reaction and predict the structure of intermediates and products. For instance, in an electrophilic substitution reaction, calculations would likely confirm that substitution is favored at the positions ortho to the powerful activating amino group (C4 and C6 positions), providing guidance for synthetic chemists. The mechanism of reactions involving the parent Fischer's Base with various electrophiles has been a subject of interest, providing a foundation for such theoretical explorations. arkat-usa.orgacs.org
Derivatives and Structure Activity Relationship Sar Studies
Synthesis and Characterization of Novel Derivatives through Modifications at the 5-Amine
The primary amine at the 5-position of the indoline (B122111) ring is a key site for derivatization, allowing for the introduction of a wide range of functional groups through well-established synthetic protocols.
Acylation: The reaction of the 5-amino group with acylating agents such as acid chlorides or anhydrides yields N-acyl derivatives. For instance, the synthesis of N-acyl substituted indoles has been explored, and similar methodologies can be applied to 1,3,3-trimethyl-2-methyleneindolin-5-amine to introduce various acyl moieties. researchgate.net The characterization of these products would typically involve spectroscopic techniques like FT-IR, showcasing the appearance of a characteristic amide carbonyl stretch, and NMR spectroscopy, revealing shifts in the aromatic protons of the indoline ring and the appearance of signals corresponding to the acyl group. researchgate.net
Alkylation: N-alkylation of the 5-amino group can be achieved using various alkylating agents. Methods for the N-alkylation of amino acids and other amines are well-documented and can be adapted for this purpose. monash.edunih.gov For example, reductive amination or reaction with alkyl halides under basic conditions can introduce small alkyl chains or more complex substituents. Characterization would involve monitoring the disappearance of the N-H protons of the primary amine and the appearance of new signals for the alkyl groups in the ¹H NMR spectrum.
Sulfonamide Formation: The reaction of the 5-amino group with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamide derivatives. The synthesis of sulfonamides is a robust and widely used reaction in medicinal chemistry. The resulting sulfonamides can be characterized by the presence of the S=O stretching bands in the IR spectrum and characteristic shifts in the NMR spectra.
A notable application involving the 5-amino group is the synthesis of azo dyes. Diazotization of an aromatic amine followed by coupling with 1,3,3-trimethyl-2-methyleneindoline (B94422) derivatives has been shown to produce cationic dyes. google.com This highlights the utility of the 5-amino functionality as a handle for creating chromophoric systems.
| Modification | Reagents | Expected Product | Key Characterization Features |
|---|---|---|---|
| Acylation | Acetyl chloride, Pyridine | 5-Acetamido-1,3,3-trimethyl-2-methyleneindoline | IR: Amide C=O stretch (~1660 cm⁻¹). ¹H NMR: Singlet for acetyl methyl group (~2.1 ppm). |
| Alkylation | Ethyl iodide, K₂CO₃ | 5-(Ethylamino)-1,3,3-trimethyl-2-methyleneindoline | ¹H NMR: Quartet and triplet for ethyl group. MS: Increase in molecular weight by 28 amu. |
| Sulfonamide Formation | Benzenesulfonyl chloride, Pyridine | N-(1,3,3-trimethyl-2-methyleneindolin-5-yl)benzenesulfonamide | IR: S=O stretches (~1350 and 1160 cm⁻¹). ¹H NMR: Signals for phenyl group. |
Synthesis and Characterization of Novel Derivatives through Modifications of the Indoline Ring System
One prominent method for achieving this is through the synthesis of 5-aryl-1,3,3-trimethyl-2-methyleneindoline derivatives. A patented approach describes the synthesis of these compounds starting from a corresponding arylhydrazine derivative. google.com This method, however, can be expensive due to the need to synthesize a specific arylhydrazine for each desired modification. An alternative and more versatile approach involves a Suzuki coupling reaction to introduce the aryl group at the 5-position of a halogenated 2,3,3-trimethyl-3H-indole precursor, followed by N-methylation to generate the final 2-methyleneindoline derivative. This allows for a wider range of structurally diverse 5-aryl derivatives to be synthesized from a common intermediate. google.com
The characterization of these 5-aryl derivatives would involve standard spectroscopic techniques. ¹H and ¹³C NMR would confirm the presence of the additional aromatic ring, and mass spectrometry would verify the increased molecular weight. The introduction of different aryl groups can be expected to influence the electronic properties of the indoline system, which can be studied using techniques like UV-Vis spectroscopy.
Synthesis and Characterization of Novel Derivatives through Modifications of the Methylene (B1212753) Group
The exocyclic methylene group of 1,3,3-trimethyl-2-methyleneindoline, often referred to as Fischer's base, is a highly reactive enamine-like system that readily participates in various chemical transformations, including cycloaddition and Michael addition reactions. sigmaaldrich.comarkat-usa.org
Cycloaddition Reactions: A significant application of the reactive methylene group is in the synthesis of spiro compounds. The condensation of 1,3,3-trimethyl-2-methyleneindoline derivatives with ortho-hydroxynitroso aromatic compounds is a well-established method for the synthesis of photochromic spirooxazines. jlu.edu.cnnih.gov In this reaction, the methylene group acts as a dienophile in a formal [4+2] cycloaddition, leading to the formation of a spirocyclic system where the indoline and oxazine (B8389632) moieties are connected through a spiro carbon atom. The resulting spirooxazines can be extensively characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. jlu.edu.cn The synthesis of spiro[indoline-2,3′-hydropyridazine] scaffolds via an "on-water" [4+2] annulation reaction has also been reported, highlighting the versatility of this reactive center. rsc.org
Michael Addition Reactions: The enamine character of the methylene group makes it susceptible to attack by electrophilic olefins in Michael-type addition reactions. Studies have shown that Fischer's base reacts with conjugated nitro-olefins to form the corresponding Michael adducts. arkat-usa.org The nature of the product can depend on the specific nitro-olefin used, with some reactions leading to the formation of spiro-1,2-oxazine N-oxide derivatives. These reactions demonstrate the nucleophilic character of the exocyclic carbon atom.
The modification of the methylene group can lead to the formation of complex heterocyclic systems and is a powerful tool for generating molecular diversity.
| Reaction Type | Reactant | Product Type | Reference |
|---|---|---|---|
| [4+2] Cycloaddition | ortho-Hydroxynitroso aromatics | Spirooxazines | jlu.edu.cnnih.gov |
| Michael Addition | Nitro-olefins | Michael adducts/Spiro-oxazine N-oxides | arkat-usa.org |
| [4+2] Annulation | α-bromo N-acyl hydrazone | Spiro(indoline-2,3′-hydropyridazine) | rsc.org |
Systematic Variation of Substituents and their Impact on Chemical Behavior
The systematic variation of substituents at the 5-amino group, on the indoline ring, or as part of a group attached to the methylene carbon allows for a detailed investigation of structure-activity relationships (SAR). The electronic and steric properties of these substituents can profoundly influence the reactivity, spectroscopic properties, and potential applications of the resulting derivatives.
For instance, the introduction of electron-donating or electron-withdrawing groups at the 5-position of the indoline ring is expected to modulate the electron density of the entire molecule. This, in turn, can affect the nucleophilicity of the exocyclic methylene group and the basicity of the indoline nitrogen. Studies on related heterocyclic systems have shown that the nature and position of substituents have a significant impact on their chemical reactivity and properties. For example, the effect of methyl substituents on the reactivity of methylxanthines has been studied, revealing that an increased number of methyl groups leads to higher gas-phase basicity. nih.gov Similarly, the analysis of substituent effects in 2-L-5-nitro-3-X-thiophenes reacting with amines has provided insights into the electronic and steric influences of ortho-like substituents. rsc.org
The chemical behavior of the exocyclic double bond is also sensitive to the substitution pattern on the indoline ring. Electron-donating groups on the aromatic ring would be expected to increase the nucleophilicity of the methylene carbon, potentially enhancing its reactivity in cycloaddition and Michael addition reactions. Conversely, electron-withdrawing groups would decrease its nucleophilicity.
A systematic study would involve synthesizing a library of derivatives with varying substituents and correlating their structural features with experimentally determined properties such as reaction rates, equilibrium constants, and spectroscopic shifts (e.g., UV-Vis absorption maxima).
Design Principles for Tailored Reactivity and Properties
The knowledge gained from SAR studies provides a foundation for the rational design of this compound derivatives with tailored reactivity and properties. The design principles are guided by the intended application of the final molecule.
For the design of functional dyes , the focus would be on modifying the electronic structure to control the absorption and emission properties. Introducing electron-donating groups at the 5-position and conjugating the methylene group with an electron-accepting group can create a push-pull system, leading to a bathochromic shift in the absorption spectrum. The synthesis of cationic azo dyes from 1,3,3-trimethyl-2-methyleneindoline exemplifies this principle, where the indoline moiety acts as the electron-donating part of the chromophore. google.com
For the development of photochromic materials , the design would center on facilitating the reversible cleavage of the spiro C-O bond in spirooxazine derivatives. Substituents on both the indoline and the naphthoxazine parts of the molecule can influence the stability of the open merocyanine (B1260669) form and thus the coloration and fading kinetics.
In the context of designing molecules for specific chemical reactions , the reactivity of the methylene group can be tuned. For instance, to enhance its nucleophilicity for Michael additions, electron-donating substituents would be incorporated into the indoline ring. Conversely, to favor reactions where the methylene group acts as a dienophile, its electronic properties can be modulated to achieve better orbital overlap with the diene.
The overarching design principle involves a feedback loop of synthesis, characterization, and property evaluation. By systematically modifying the structure and observing the resulting changes in chemical behavior, a predictive understanding can be developed, enabling the rational design of novel derivatives of this compound with desired functionalities.
Applications in Advanced Materials Science
Photochromic Materials based on Spiropyran Derivatives
Spiropyrans are a prominent class of photochromic compounds known for their ability to undergo reversible color and structural changes upon light irradiation. The incorporation of the 1,3,3-trimethyl-2-methyleneindolin-5-amine moiety into the spiropyran framework allows for the fine-tuning of these photoresponsive properties.
The synthesis of spiropyrans derived from this compound typically follows the well-established condensation reaction between a Fischer's base derivative and a substituted salicylaldehyde (B1680747). mdpi.comresearchgate.net To incorporate the 5-amino group, a protection strategy is often employed. For instance, a 5-BOC-amino-Fischer base can be condensed with a suitable salicylaldehyde derivative. The reaction proceeds via the in situ formation of the reactive methyleneindoline, which attacks the aldehyde, followed by cyclization and dehydration to form the spiro C-O bond. Subsequent deprotection of the amine group, for example using trifluoroacetic acid, yields the desired 5'-amino-substituted spiropyran. mdpi.com
This modular synthetic approach allows for extensive variation in the structure of the final spiropyran. By choosing different substituted salicylaldehydes, a wide array of functional groups (e.g., nitro, halogen, hydroxyl) can be introduced onto the chromene part of the molecule, thereby tailoring its electronic and photochromic characteristics. researchgate.net
Table 1: Synthetic Approach for 5'-Amino-Substituted Spiropyrans
| Step | Reactant 1 | Reactant 2 | Conditions | Product |
| 1. Protection | This compound | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Base | 5-BOC-amino-1,3,3-trimethyl-2-methyleneindoline |
| 2. Condensation | 5-BOC-amino-1,3,3-trimethyl-2-methyleneindoline | Substituted Salicylaldehyde | Reflux in Ethanol | BOC-protected 5'-amino-spiropyran |
| 3. Deprotection | BOC-protected 5'-amino-spiropyran | Trifluoroacetic Acid (TFA) | Dichloromethane | 5'-Amino-spiropyran |
Spiropyrans exhibit photochromism through a reversible isomerization between a thermodynamically stable, colorless, closed-ring spiropyran (SP) form and a colored, planar, open-ring merocyanine (B1260669) (MC) form. nih.govencyclopedia.pub Irradiation with UV light induces the cleavage of the spiro C-O bond, leading to the formation of the zwitterionic or quinoidal MC isomer. encyclopedia.pub This process results in a significant change in the molecule's electronic structure, giving rise to a strong absorption band in the visible spectrum. The reverse reaction, from MC back to SP, can be triggered by irradiation with visible light or can occur thermally in the dark. encyclopedia.pub
The kinetics of this photoisomerization, particularly the rate of thermal fading (ring closure), are highly sensitive to the nature of the substituents on the spiropyran molecule. bohrium.comresearchgate.net The presence of the electron-donating amino group at the 5'-position of the indoline (B122111) moiety is expected to influence the electronic distribution in the open MC form. This can affect the stability of the zwitterionic state and, consequently, the energy barrier for the ring-closing reaction. metu.edu.tr The rate of thermal reversion from the colored MC form to the colorless SP form is a critical parameter for applications such as optical data storage and can be tuned by modifying the substituents. bohrium.com Solvent polarity also plays a crucial role; polar solvents tend to stabilize the highly polar MC form, often slowing the thermal fading process. nih.govencyclopedia.pub
A key challenge for the practical application of spiropyran-based materials is their fatigue resistance—the ability to undergo numerous switching cycles without irreversible degradation. acs.orgnih.gov Photodegradation can occur through various pathways, including photo-oxidation or bimolecular reactions, especially when molecules are in close proximity, such as in a solid matrix or on a surface. nih.govresearchgate.net
The thermal stability of both the SP and MC forms is another critical factor. The stability of the MC form determines its lifetime in the absence of light, while the stability of the SP form is crucial for preventing spontaneous coloration (thermochromism). The electronic nature of substituents significantly impacts this stability. Electron-donating groups, such as the 5-amino group, can influence the ground state energy of the MC form, thereby affecting the thermal equilibrium between the two isomers. acs.org While many spiropyrans suffer from low fatigue resistance, careful molecular design, including the introduction of specific functional groups and the control of the material's microenvironment, can lead to the development of robust photoswitchable systems. encyclopedia.pubacs.org
Fluorescent Dyes and Probes
The indoline nucleus from this compound is a fundamental component in the synthesis of cyanine (B1664457) and hemicyanine dyes, which are widely used as fluorescent labels and probes in biological and materials science applications.
The synthesis of cyanine and hemicyanine dyes typically begins with the quaternization of the indolenine nitrogen of a Fischer's base derivative to form a reactive indolium salt. mdpi.com For the subject compound, this would involve reacting 5-amino-1,3,3-trimethyl-2-methyleneindoline (or its protected form) with an alkylating agent.
Hemicyanine dyes are then synthesized by the condensation of this indolium salt with an aromatic aldehyde, often one bearing a strong electron-donating group like a dimethylamino moiety, in the presence of a base catalyst. biointerfaceresearch.comresearchgate.net This reaction creates a D-π-A (donor-π-acceptor) structure, where the indolium acts as the acceptor and the aromatic aldehyde derivative as the donor.
Cyanine dyes are formed by linking two heterocyclic nuclei with a polymethine bridge. For symmetrical cyanines, two equivalents of the 5-amino-substituted indolium salt are condensed with a reagent that provides the polymethine chain, such as triethyl orthoformate (for trimethine cyanines). google.com Asymmetrical cyanines can be prepared in a stepwise manner, often involving the reaction of a hemicyanine intermediate with a second, different heterocyclic quaternary salt. nih.gov
The photophysical properties of cyanine and hemicyanine dyes, such as their absorption and fluorescence wavelengths, are highly tunable. This tunability is a key advantage for designing probes for specific applications, including multicolor imaging and sensing. nih.govnih.gov
Several factors influence these properties:
Polymethine Chain Length: The most significant factor is the length of the conjugated polymethine chain. Each addition of a vinyl unit (-CH=CH-) to the chain typically results in a bathochromic (red) shift of approximately 100 nm in both the absorption and emission maxima. nih.gov This allows for the synthesis of dyes that span the visible to the near-infrared (NIR) spectrum.
Substituents on the Heterocycle: The electronic nature of substituents on the heterocyclic rings plays a crucial role. The 5-amino group on the indoline ring is a powerful electron-donating group. In the D-π-A structure of hemicyanine dyes, this group enhances the push-pull character of the molecule, which can lead to a significant red shift in the spectra and affect the fluorescence quantum yield. biointerfaceresearch.comresearchgate.net
Solvent Environment: The photophysical properties of these dyes are often sensitive to the polarity and viscosity of their environment, a characteristic exploited in fluorescent probes for sensing changes in local environments, such as protein binding. nih.gov
Table 2: Factors Influencing Photophysical Properties of Derived Dyes
| Factor | Influence | Example Effect |
| Polymethine Chain Length | Lengthening the chain increases the wavelength of absorption/emission. | Shifting from a trimethine (Cy3) to a pentamethine (Cy5) dye causes a ~100 nm red shift. nih.gov |
| Indoline Substituents | Electron-donating groups (e.g., 5-amino) can cause a bathochromic shift. | Functionalization with a carboxyl group leads to a red shift in fluorescence emission. biointerfaceresearch.com |
| Solvent Polarity | Affects the energy levels of the ground and excited states, leading to solvatochromism. | Changes in solvent can alter absorption and emission maxima. |
| Molecular Environment | Interaction with macromolecules (e.g., DNA, proteins) can restrict motion and enhance fluorescence. | Fluorescence quantum yield often increases upon binding to proteins or nucleic acids. nih.gov |
Application in Bioimaging and Sensing
Polymer Chemistry Applications
The unique reactivity of this compound and its derivatives makes them valuable monomers and functional components in polymer chemistry, particularly in the synthesis of materials with photoresponsive properties.
Synthesis of Photochromic Homopolymers via Ring-Opening Metathesis Polymerization
Derivatives of 1,3,3-trimethyl-2-methyleneindoline (B94422) are key precursors in the synthesis of spiropyrans, a major class of photochromic molecules. These spiropyran moieties can be functionalized with polymerizable groups, such as norbornene, to enable their incorporation into polymers via Ring-Opening Metathesis Polymerization (ROMP).
The process typically involves the synthesis of a spiropyran monomer that contains the 1,3,3-trimethylindoline unit. This monomer is then subjected to ROMP, a powerful polymerization technique that is tolerant of a wide range of functional groups. The resulting homopolymers have a high density of photochromic units along the polymer backbone.
Upon exposure to ultraviolet (UV) light, the colorless, closed-ring spiropyran form isomerizes to the colorful, open-ring merocyanine form. This transformation leads to a significant change in the absorption spectrum of the material. The reverse process can be triggered by visible light or heat, making these polymers attractive for applications such as optical data storage, smart windows, and photo-switchable devices.
| Monomer Type | Polymerization Method | Photochromic Behavior | Potential Applications |
| Spiropyran-functionalized norbornene | Ring-Opening Metathesis Polymerization (ROMP) | Reversible color change upon UV/Vis light irradiation | Optical data storage, smart textiles, photoswitches |
| Spirooxazine-functionalized norbornene | Surface-Initiated ROMP (SI-ROMP) | Reversible photoisomerization in thin films | Functional coatings, light-responsive surfaces |
Integration into Polymer Matrices for Functional Materials
Beyond direct polymerization, derivatives of this compound can be integrated into various polymer matrices to impart specific functionalities. One notable application is in the dyeing of keratinic fibers, such as hair. In this context, 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives act as dye precursors.
These compounds can be applied to the fibers and then undergo a chemical transformation, often in the presence of a carbonyl or imine compound, to generate a vibrant and lasting color. The specific aryl group attached to the indoline core can be varied to produce a wide range of shades. An interesting feature of these dyeing systems is the potential for the coloration to be temporary and removable under specific conditions, for example, through the application of a sulfite (B76179) preparation. This offers a gentle and reversible method for hair coloring.
Self-Assembled Systems and Supramolecular Chemistry
The photochromic spiropyran derivatives synthesized from 1,3,3-trimethyl-2-methyleneindoline exhibit interesting self-assembly behaviors, which are driven by the significant change in polarity upon isomerization. The closed spiropyran form is relatively nonpolar and hydrophobic, while the open merocyanine form is zwitterionic and highly polar.
This light-induced change in polarity can be harnessed to control the aggregation and disaggregation of these molecules in solution. For instance, amphiphilic spiropyran derivatives can be designed to self-assemble into micelles or vesicles in a specific solvent. Upon irradiation with UV light, the isomerization to the more polar merocyanine form can disrupt these assemblies or lead to the formation of different supramolecular structures. rsc.org
This photo-switchable self-assembly has potential applications in areas such as controlled drug delivery, where a light trigger could release an encapsulated cargo, and in the development of photo-responsive gels and liquid crystals. The formation of H-aggregates of the merocyanine form in organic solvents has been observed, leading to the creation of diverse nanostructures. rsc.org
Optoelectronic Materials
The photochromic properties of polymers and materials derived from this compound make them promising candidates for use in optoelectronic devices. The ability to reversibly alter the absorption and emission properties of a material with light is fundamental to many optoelectronic applications.
Derivatives of 1,3,3-trimethyl-2-methyleneindoline, specifically spiro-indoline naphthoxazines, have been investigated for their potential in dye-sensitized solar cells (DSSCs). In these devices, the photochromic dye can act as the photosensitizer, absorbing light and injecting electrons into a semiconductor material to generate a photocurrent. The ability to switch the dye between different isomeric forms with distinct absorption spectra could potentially be used to modulate the spectral response of the solar cell.
Furthermore, the significant change in the refractive index and other optical properties upon photoisomerization makes these materials suitable for applications in optical waveguides, all-optical switches, and holographic data storage. The integration of these photochromic units into polymer matrices can lead to robust and processable materials for the fabrication of these devices.
Medicinal Chemistry Research Avenues
Derivatives with Potential Biological Activities
The strategic modification of the 1,3,3-trimethyl-2-methyleneindolin-5-amine scaffold can lead to the discovery of derivatives with a spectrum of potential biological activities. The inherent reactivity of the exocyclic double bond and the nucleophilicity of the 5-amino group are key handles for synthetic transformations.
Table 1: Potential Derivatives of this compound and Their Target Biological Activities
| Derivative Class | Potential Synthetic Route | Target Biological Activity |
| Spirocyclic Indolines | Cycloaddition reactions at the exocyclic methylene (B1212753) group | Anticancer, Antimicrobial |
| 5-Amide and 5-Sulfonamide Derivatives | Acylation or sulfonylation of the 5-amino group | Anti-inflammatory, Kinase Inhibition |
| Heterocyclic-fused Indolines | Condensation reactions involving the 5-amino group and the indoline (B122111) nitrogen | Antiviral, CNS activity |
| Metal Complexes | Coordination of metal ions to the 5-amino group and indoline nitrogen | Anticancer, Diagnostic agents |
Research into related indole (B1671886) and indoline structures has demonstrated a wide array of pharmacological effects. For instance, derivatives of the indoline nucleus have been investigated for their potential as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in inflammatory pathways. The 5-amino substitution on the indoline ring provides a crucial site for introducing pharmacophores that can interact with specific biological targets. The synthesis of amide or sulfonamide derivatives at this position can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity for various enzymes and receptors.
Furthermore, the exocyclic methylene group is susceptible to cycloaddition reactions, which can be exploited to create novel spirocyclic systems. These complex, three-dimensional structures are of great interest in drug discovery as they can offer improved target specificity and reduced off-target effects.
Applications in Drug Discovery and Development
The this compound scaffold serves as a versatile starting point for the discovery and development of new drugs. Its structural features are amenable to combinatorial synthesis and high-throughput screening, accelerating the identification of lead compounds.
The development of compound libraries based on this scaffold can be a fruitful strategy in drug discovery campaigns. By systematically modifying the substituents at the 5-amino group and exploring the reactivity of the methylene group, a diverse collection of molecules can be generated. These libraries can then be screened against a wide range of biological targets to identify novel hits.
One promising area of application is in the development of kinase inhibitors. Many successful kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase domain. The indoline nitrogen and the 5-amino group of this compound can be functionalized to mimic these interactions, making it a valuable scaffold for the design of new kinase inhibitors for cancer therapy and other diseases.
Molecular Probes for Biological Systems
Molecular probes are essential tools for studying biological processes at the molecular level. The this compound structure can be adapted for the development of such probes due to its potential for derivatization with reporter groups.
The 5-amino group is a prime location for the attachment of fluorescent dyes, biotin tags, or photoaffinity labels. For example, coupling a fluorescent moiety to this position could enable the visualization of the molecule's distribution within cells and tissues, providing insights into its mechanism of action and identifying its subcellular targets.
Table 2: Potential Molecular Probes Derived from this compound
| Probe Type | Reporter Group | Potential Application |
| Fluorescent Probe | Fluorescein, Rhodamine | Cellular imaging, Target localization |
| Photoaffinity Probe | Benzophenone, Arylazide | Target identification and validation |
| Biotinylated Probe | Biotin | Affinity purification of target proteins |
By designing probes that retain the biological activity of the parent compound, researchers can investigate the interactions between the molecule and its biological targets in a native environment. This information is invaluable for understanding the molecular basis of its pharmacological effects and for the rational design of more potent and selective drugs.
Design of Targeted Therapies
Targeted therapies are designed to specifically interact with molecules or pathways involved in disease, offering the potential for greater efficacy and reduced side effects compared to traditional chemotherapy. The this compound scaffold can be utilized in the design of such targeted agents.
A key strategy in targeted therapy is to conjugate a potent cytotoxic agent to a molecule that selectively binds to cancer cells. The 5-amino group of this compound can be used as a linker to attach a targeting moiety, such as an antibody or a small molecule that recognizes a tumor-specific antigen or receptor.
For instance, a derivative of this compound with known anticancer activity could be linked to a ligand that binds to a receptor overexpressed on the surface of cancer cells. This would lead to the selective delivery of the cytotoxic payload to the tumor site, minimizing damage to healthy tissues. The design of such drug-conjugates represents a promising avenue for the development of next-generation cancer therapeutics based on this versatile scaffold.
Conclusion and Future Directions in Research
Summary of Key Research Findings and Advancements
Research on 1,3,3-Trimethyl-2-methyleneindolin-5-amine and related indoline (B122111) structures has led to significant advancements in several areas. The development of efficient synthetic routes has made these compounds more accessible for further investigation. google.comgoogle.com Their application as precursors to a variety of dyes and functional materials continues to be a major focus. google.comresearchgate.net Furthermore, the indoline scaffold is increasingly recognized for its potential in medicinal chemistry, with studies highlighting the diverse biological activities of its derivatives. nih.govscilit.commdpi.com
Unexplored Reactivity and Synthetic Challenges
Despite the progress made, there remain unexplored areas in the reactivity of this compound. The interplay between the exocyclic methylene (B1212753) group and the amino substituent offers opportunities for novel chemical transformations that have yet to be fully investigated. A significant synthetic challenge lies in the development of highly selective and efficient methods for the functionalization of the indoline ring, particularly for creating complex, poly-substituted derivatives.
Emerging Applications and Interdisciplinary Research Opportunities
The unique photophysical properties of indoline derivatives suggest emerging applications in areas such as organic electronics and sensor technology. The amino functionality of this compound provides a handle for conjugation to other molecular systems, opening up interdisciplinary research opportunities. For instance, its incorporation into polymers could lead to new materials with tunable optical and electronic properties.
Future Directions in Theoretical and Computational Studies
Computational and theoretical studies can provide valuable insights into the electronic structure and reactivity of this compound. Future research in this area could focus on modeling reaction mechanisms to guide the development of new synthetic methodologies. acs.org Furthermore, computational screening of virtual libraries of its derivatives could accelerate the discovery of new compounds with desired biological or material properties. nih.govresearchgate.net
Potential for Industrial Translation of Research Findings
The established use of related compounds in the dye industry provides a clear pathway for the potential industrial translation of research findings on this compound. google.com As new applications in materials science and pharmaceuticals emerge, there will be increasing opportunities for the commercialization of novel derivatives. The development of cost-effective and scalable synthetic processes will be crucial for realizing this potential.
Q & A
Q. What methodologies enable the study of this compound’s photophysical properties?
- Answer : UV-Vis spectroscopy (λmax ~270–300 nm) and fluorescence quenching assays assess π-conjugation and excited-state behavior. Time-resolved spectroscopy can quantify singlet oxygen generation, relevant for photocatalytic applications. For example, indole-based maleimides show strong solvatochromism in polar solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
